beta-Sitosterol palmitate

Description

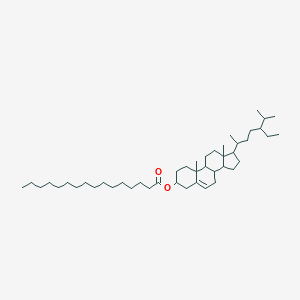

Structure

2D Structure

Properties

IUPAC Name |

[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H80O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-43(46)47-38-29-31-44(6)37(33-38)25-26-39-41-28-27-40(45(41,7)32-30-42(39)44)35(5)23-24-36(9-2)34(3)4/h25,34-36,38-42H,8-24,26-33H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTJDVBNIUPPPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(CC)C(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H80O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Sitosterol palmitate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2308-85-2 | |

| Record name | beta-Sitosterol palmitate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

89 °C | |

| Record name | beta-Sitosterol palmitate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Origin and Biosynthesis of Sitosteryl Palmitate

Plant-Derived Sterol Precursors

The biosynthesis of plant sterols, including the sitosterol (B1666911) precursor, is a classic example of metabolic convergence, utilizing precursors from two distinct pathways: the mevalonate (B85504) pathway and the deoxyxylulose pathway. nih.gov

Operating in the cytosol, the mevalonate (MVA) pathway is a foundational route for the production of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the universal five-carbon building blocks of all isoprenoids, including sterols. nih.gov The pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This intermediate is then reduced to mevalonate by the enzyme HMG-CoA reductase, a key regulatory step in the pathway. nih.gov Through a series of phosphorylations and a decarboxylation, mevalonate is converted into IPP, which can be isomerized to DMAPP.

In parallel, the methylerythritol 4-phosphate (MEP) pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate/1-deoxy-D-xylulose 5-phosphate (MEP/DOXP) pathway, operates within the plastids of plant cells. nih.gov This pathway also generates IPP and DMAPP, but from different initial substrates: pyruvate (B1213749) and glyceraldehyde-3-phosphate. The first committed step is catalyzed by the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS). While both pathways produce the same isoprenoid precursors, there is limited exchange of these intermediates between the cytosol and plastids.

The IPP and DMAPP generated from these pathways are sequentially condensed to form larger prenyl diphosphates. Ultimately, two molecules of farnesyl diphosphate (FPP) are joined head-to-head to create squalene. Squalene is then epoxidized to 2,3-oxidosqualene (B107256), which serves as the linear precursor for the cyclization reaction that forms the characteristic four-ring structure of sterols. In plants, 2,3-oxidosqualene is primarily cyclized by cycloartenol (B190886) synthase to produce cycloartenol, the first committed precursor in the biosynthesis of most plant sterols, including sitosterol. nih.gov A series of subsequent enzymatic modifications, including demethylations, isomerizations, and reductions, convert cycloartenol into the final sitosterol molecule.

Enzymatic Esterification Mechanisms

Once free sitosterol is synthesized, it can be esterified with a fatty acid to form a steryl ester. In the case of sitosteryl palmitate, the acyl donor is palmitic acid, a common saturated fatty acid in plants. This esterification is catalyzed by specific enzymes that join the hydroxyl group of sitosterol to the carboxyl group of palmitic acid.

The primary enzymes responsible for the synthesis of steryl esters in plants are Sterol O-Acyltransferases (SOATs), also known as Acyl-CoA:sterol acyltransferases (ASATs). nih.govfrontiersin.org These enzymes catalyze the transfer of a fatty acyl group from an activated acyl-CoA donor, such as palmitoyl-CoA, to the 3-β-hydroxyl group of a sterol acceptor, like β-sitosterol. nih.govresearchgate.net Research on Arabidopsis thaliana has identified a gene, AtSAT1, that encodes for a novel sterol O-acyltransferase. nih.gov Studies using cell-free lysates from yeast expressing AtSAT1 have demonstrated the enzyme's preference for saturated fatty acyl-CoAs, including palmitoyl-CoA, as the acyl donor. nih.govresearchgate.net The enzyme also shows activity with various sterols, including β-sitosterol. nih.gov

Another class of enzymes, phospholipid:sterol acyltransferases (PSAT), can also synthesize steryl esters, but they utilize phospholipids (B1166683) as the acyl donor. nih.govfrontiersin.org However, SOAT/ASAT activity is considered the dominant route for the formation of steryl esters like sitosteryl palmitate, particularly those containing saturated fatty acids. nih.gov

| Enzyme | Abbreviation | Function | Substrates | Product |

|---|---|---|---|---|

| Sterol O-Acyltransferase | SOAT/ASAT | Catalyzes the esterification of a sterol with a fatty acyl-CoA. | β-Sitosterol, Palmitoyl-CoA | Sitosteryl Palmitate |

| Phospholipid:sterol acyltransferase | PSAT | Catalyzes the transfer of a fatty acyl group from a phospholipid to a sterol. | β-Sitosterol, Phospholipid (containing palmitic acid) | Sitosteryl Palmitate |

It is crucial to distinguish the formation of steryl esters like sitosteryl palmitate from the biosynthesis of other sterol conjugates. Plants also produce steryl glucosides (SGs) and acylated steryl glucosides (ASGs). The synthesis of these compounds involves a different set of enzymes.

Sterol Glycosyltransferases (SGTs) catalyze the attachment of a glucose molecule to the 3-β-hydroxyl group of a sterol, forming a steryl glucoside. Subsequently, Steryl Glucoside Acyltransferases (SGATs) can acylate the sugar moiety of the steryl glucoside, typically at the C-6 position of the glucose, to form an acylated steryl glucoside. These pathways result in glycosylated sterol derivatives and are distinct from the direct esterification of the sterol itself, which is mediated by SOAT/ASAT and PSAT to form steryl esters such as sitosteryl palmitate. nih.gov

Regulation of Biosynthesis during Membrane Biogenesis

The biosynthesis of steryl esters is intricately linked to the maintenance of cellular membrane integrity and fluidity. nih.gov Free sterols are essential components of plant cell membranes, where they play a crucial role in regulating the physical properties of the lipid bilayer. nih.gov However, an excess of free sterols can be toxic to the cell.

Metabolism and Pharmacokinetics of Sitosteryl Palmitate

Gastrointestinal Digestion and Hydrolysis

The initial and critical step in the metabolism of sitosteryl palmitate is its hydrolysis within the small intestine. As an ester, it must be broken down into its constituent parts—sitosterol (B1666911) and palmitic acid—to be absorbed by the enterocytes.

The primary enzyme responsible for the hydrolysis of sitosteryl palmitate is pancreatic cholesterol esterase (PCE), also known as carboxyl ester lipase. This enzyme is secreted by the pancreas into the duodenum and is crucial for the digestion of various dietary esters, including cholesterol esters and phytosterol esters.

PCE catalyzes the cleavage of the ester bond linking sitosterol to palmitic acid. The activity of PCE is significantly enhanced in the presence of bile salts, which are essential for the emulsification of dietary fats and the formation of micelles. While PCE can hydrolyze water-soluble esters without bile salt activation, the hydrolysis of water-insoluble long-chain fatty acid esters like sitosteryl palmitate requires the presence of these activating molecules sigmaaldrich.com. The optimal pH for the hydrolytic activity of PCE is generally between 6.5 and 8.5 sigmaaldrich.com.

Research has shown that PCE can catalyze both the hydrolysis and synthesis of cholesterol esters, and by extension, phytosterol esters nih.gov. The net direction of the reaction (hydrolysis versus synthesis) is influenced by factors such as the concentration of bile salts and the pH of the intestinal lumen nih.gov.

While direct studies on the hydrolysis rate of sitosteryl palmitate by PCE compared to other sitosteryl esters are limited, research on the thermal degradation of stigmasteryl esters provides some insight. It has been observed that greater levels of unsaturation in the fatty acid moiety can lead to faster degradation, suggesting that the chemical properties of the fatty acid play a role in the ester's susceptibility to cleavage nih.gov. This implies that the saturated nature of palmitic acid in sitosteryl palmitate may influence its hydrolysis rate compared to esters containing unsaturated fatty acids.

Systemic Transport and Distribution

Incorporation into Chylomicrons and Lipoproteins

The small fraction of β-sitosterol that escapes intestinal efflux is processed within the enterocyte for systemic transport. It is re-esterified, primarily by Acyl-CoA: cholesterol acyltransferase 2 (ACAT2), and incorporated along with triglycerides and cholesteryl esters into the core of large lipoprotein particles called chylomicrons. nih.govmdpi.commdpi.com

These nascent chylomicrons are then secreted into the lymphatic system, eventually entering the bloodstream. impactfactor.org In circulation, chylomicrons are metabolized, and the β-sitosterol is transferred to other lipoproteins. Studies in sitosterolemia patients have shown that absorbed plant sterols are transported predominantly by low-density lipoproteins (LDL), with a smaller fraction carried by high-density lipoproteins (HDL). nih.gov

Tissue Distribution Patterns

Once in the systemic circulation, the absorbed β-sitosterol is distributed to various tissues. Animal studies in rats have shown that for various phytosterols (B1254722), the highest concentrations of radioactivity were found in the adrenal glands, ovaries, and intestinal epithelia. wikipedia.org In individuals with sitosterolemia, where plasma levels of plant sterols are abnormally high, significant accumulation is observed in tissues, leading to the formation of tendon and tuberous xanthomas. nih.gov β-sitosterol has also been detected in adipose tissue and skin surface lipids in these patients. nih.gov

Excretion Pathways

The excretion of sitosteryl palmitate's metabolic products is a highly efficient process, ensuring minimal systemic accumulation in healthy individuals. The primary route of elimination is through the feces. impactfactor.org

This fecal excretion consists of two main components:

Unabsorbed β-sitosterol : The vast majority of ingested β-sitosterol (derived from the hydrolysis of sitosteryl palmitate) is not absorbed and passes directly through the gastrointestinal tract for excretion. impactfactor.org

Absorbed and Secreted β-sitosterol : The small amount of β-sitosterol that is absorbed is efficiently removed from the body via hepatobiliary secretion. The ABCG5/G8 transporter in the liver actively secretes the sterol into bile. nih.govahajournals.org The bile is then released into the duodenum, and the β-sitosterol is ultimately eliminated in the feces. nih.govnih.gov

Studies have shown that the excretion of absorbed β-sitosterol into the bile is more rapid than that of cholesterol. jci.org A minor portion of absorbed β-sitosterol, approximately 20%, may be converted to bile acids (cholic and chenodeoxycholic acids) before excretion. jci.org

Bioavailability Considerations

The absolute oral bioavailability of β-sitosterol is exceptionally low. Human studies report absorption rates of less than 5%, and some studies indicate it can be as low as 0.51%. nih.govimpactfactor.orgjci.org This is in stark contrast to cholesterol, which has an intestinal absorption rate of 50-60%. nih.gov

Table 1: Comparative Absorption Efficiency of Dietary Sterols in Humans This table provides typical absorption percentages for various sterols, highlighting the low absorption of phytosterols compared to cholesterol.

| Sterol | Chemical Class | Typical Absorption Rate (%) |

| Cholesterol | Zoosterol | 50 - 60% nih.gov |

| β-Sitosterol | Phytosterol | < 5% nih.govjci.org |

| Campesterol | Phytosterol | ~1.9% nih.gov |

| Sitostanol | Phytostanol | ~0.04% nih.gov |

| Campestanol | Phytostanol | ~0.16% nih.gov |

Table 2: Summary of Pharmacokinetic Parameters for β-Sitosterol This table summarizes key pharmacokinetic data for β-sitosterol, the active component of sitosteryl palmitate after hydrolysis.

| Parameter | Description | Finding |

| Absorption | ||

| Bioavailability | The fraction of an administered dose that reaches systemic circulation. | Extremely low, <5% (as low as 0.41-0.51%). nih.govimpactfactor.org |

| Key Transporters | Proteins mediating movement across the intestinal wall. | Influx: NPC1L1; Efflux: ABCG5/G8. nih.govmdpi.com |

| Distribution | ||

| Primary Carriers | Lipoproteins that transport the compound in the blood. | Chylomicrons, LDL, HDL. impactfactor.orgnih.gov |

| Tissue Deposition | Sites where the compound may accumulate. | Adrenal glands, ovaries, intestine; also tendon xanthomas in sitosterolemia. wikipedia.orgnih.gov |

| Metabolism | ||

| Primary Reaction | Initial metabolic step in the intestine. | Sitosteryl palmitate is hydrolyzed to β-sitosterol and palmitic acid. nih.govwikipedia.org |

| Further Metabolism | Conversion of absorbed β-sitosterol. | Minor conversion (~20%) to bile acids. jci.org |

| Excretion | ||

| Primary Route | The main pathway for elimination from the body. | Fecal. impactfactor.org |

| Mechanisms | Processes involved in elimination. | Excretion of unabsorbed sterol; Biliary secretion of absorbed sterol via ABCG5/G8. nih.govahajournals.org |

Factors Influencing Oral Bioavailability

The oral bioavailability of sitosteryl palmitate is exceedingly low and is governed by a series of complex, sequential factors ranging from its physicochemical properties to specific genetic determinants. As an esterified phytosterol, its journey from ingestion to systemic circulation involves mandatory enzymatic cleavage, solubilization within the gastrointestinal lumen, and transport across the intestinal epithelium, all of which present significant barriers to its absorption.

Physicochemical and Structural Barriers Sitosteryl palmitate is a large, highly lipophilic molecule with a molecular weight of 653.1 g/mol and consequently has extremely poor water solubility. thegoodscentscompany.comnih.gov This inherent hydrophobicity necessitates its incorporation into mixed micelles, formed with the aid of biliary salts in the small intestine, to allow for transport across the aqueous environment of the gut to the surface of the enterocytes.

A critical prerequisite for the absorption of the sitosterol moiety is the hydrolysis of the ester bond linking it to palmitic acid. researchgate.net This cleavage is performed by intestinal enzymes, notably pancreatic cholesterol esterase. dovepress.com However, this enzymatic process can be inefficient and represents a primary rate-limiting step. The structure of the fatty acid component significantly influences the rate of hydrolysis. dovepress.com Research in animal models has demonstrated that phytosterol esters of saturated fatty acids, such as palmitate and stearate (B1226849), are poorly hydrolyzed compared to esters of unsaturated fatty acids like oleate (B1233923). researchgate.net In one hamster study, sterol palmitate esters showed a hydrolysis rate as low as 1.69-4.12%, in stark contrast to sterol oleate esters, which were 88.3% hydrolyzed. researchgate.net This suggests that a substantial portion of ingested sitosteryl palmitate may traverse the intestine intact, without releasing its absorbable components.

Inherently Low Intestinal Absorption of β-Sitosterol Even when hydrolysis successfully liberates free β-sitosterol, its intrinsic absorbability is exceptionally low. The absolute oral bioavailability of β-sitosterol in healthy humans has been measured to be just 0.41%. nih.govresearchgate.net In general, less than 5% of dietary phytosterols are absorbed, a fraction significantly smaller than that of cholesterol, which has an absorption rate of 50-60%. nih.govnih.gov This stark difference is attributed to selective mechanisms within the intestine that discriminate against plant-derived sterols. nih.govresearchgate.net

| Compound | Typical Absorption Rate (%) | Reference |

|---|---|---|

| Cholesterol | 50 - 60% | nih.govnih.gov |

| β-Sitosterol | ~0.41 - <5% | nih.govresearchgate.netnih.gov |

| Campesterol | ~1.9% | nih.gov |

| Sitostanol | ~0.04% | nih.gov |

The Role of the Food Matrix The composition of the meal consumed with sitosteryl palmitate plays a crucial role in its potential absorption. The presence of dietary fats is essential as it stimulates the secretion of bile and pancreatic enzymes required for both the hydrolysis of the ester and the formation of micelles. nih.govresearchgate.net The efficacy of phytosterol absorption is therefore enhanced when consumed within a fat-containing food matrix, such as margarines, mayonnaise, or yogurts. nih.gov Studies have shown that food matrices with higher proportions of polyunsaturated and monounsaturated fatty acids consistently lead to significant reductions in LDL-cholesterol, indicating effective release and action of the phytosterols. nih.gov The physical and chemical interactions between sitosteryl palmitate and other components of the food matrix can influence its release and accessibility during digestion. nih.govagrilife.org

Genetic Regulation and Intestinal Efflux The primary mechanism responsible for the poor net absorption of β-sitosterol is the action of specific ATP-binding cassette (ABC) transporters located in the apical membrane of enterocytes. researchgate.net Two proteins, ABCG5 and ABCG8, form a heterodimer that functions as an efficient efflux pump, actively transporting any absorbed phytosterols from within the intestinal cell back into the gut lumen. nih.govresearchgate.netnih.gov This process effectively prevents most plant sterols from entering systemic circulation.

The critical function of these transporters is vividly illustrated by the rare genetic disorder sitosterolemia. rarediseases.org This autosomal recessive condition is caused by mutations in either the ABCG5 or ABCG8 gene, which renders the efflux pump non-functional. nih.govchildrenshospital.org Individuals with sitosterolemia exhibit a pathologically high absorption of plant sterols, with absorption rates of sitosterol increasing from less than 5% to between 15% and 60%. researchgate.net This demonstrates that the ABCG5/G8 transporter is the key determinant of the low bioavailability of sitosterol in the general population.

| Factor | Effect on Bioavailability | Mechanism |

|---|---|---|

| Physicochemical Properties | Negative | High lipophilicity and large molecular size limit solubility and diffusion. thegoodscentscompany.comnih.gov |

| Enzymatic Hydrolysis | Negative (Rate-Limiting) | Inefficient cleavage of the palmitate ester bond by intestinal esterases is required to release free β-sitosterol. researchgate.netdovepress.com |

| Intrinsic Absorption of β-Sitosterol | Negative | The intestinal epithelium has a very low capacity for absorbing free β-sitosterol. nih.govnih.gov |

| Food Matrix | Positive (if fat is present) | Dietary fats stimulate bile and enzyme secretion, aiding micellar solubilization and hydrolysis. nih.gov |

| Genetic Factors (ABCG5/G8) | Negative | Active efflux transporters pump absorbed β-sitosterol back into the intestinal lumen, severely limiting net absorption. nih.govresearchgate.net |

Molecular and Cellular Mechanisms of Action

Modulation of Lipid Metabolism

Sitosteryl palmitate and its components have been implicated in modulating lipid metabolism, particularly in the liver. This involves influencing the synthesis and breakdown of fatty acids and triglycerides, as well as impacting steroid metabolic pathways.

Sterols, including phytosterols (B1254722) like beta-sitosterol (B1209924), are precursors in the biosynthesis of steroid hormones in plants mdpi.comfrontiersin.org. In mammalian systems, cholesterol serves as the primary precursor for steroid hormone biosynthesis, a process initiated by the conversion of cholesterol to pregnenolone (B344588) nih.govkegg.jp. This rate-limiting step is predominantly mediated by the steroidogenic acute regulatory protein (STAR) nih.gov. Phytosterols can influence cholesterol metabolism, and thus potentially impact downstream steroid biosynthesis unl.edu. Sitosteryl palmitate is a steryl ester, a form in which sterols can be stored or transported unl.eduacs.orgmdpi.com. While beta-sitosterol itself is a phytosterol, its esterification with palmitic acid to form sitosteryl palmitate may alter its metabolic fate and interaction with the pathways involved in steroid and steroid hormone synthesis in mammals. Studies on phytosterols in sitosterolemia models have shown disrupted sterol regulation in adrenal glands, with decreased total sterol content but little alteration to steroid hormone synthesis unl.edu. Further research is needed to specifically elucidate the direct impact of sitosteryl palmitate on the complex mammalian steroid biosynthesis and steroid hormone biosynthesis pathways.

Cellular Signaling Pathway Interactions

Sitosteryl palmitate and its components have been observed to interact with key cellular signaling pathways that regulate cell growth, survival, and metabolism.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of various cellular processes, including cell growth, proliferation, survival, and metabolism mdpi.com. Dysregulation of this pathway is implicated in numerous diseases, including cancer mdpi.com. Beta-sitosterol has been shown to influence the PI3K/Akt/mTOR pathway, often exhibiting inhibitory effects in cancer cells nih.govnih.gov. For instance, beta-sitosterol impeded the viability of human breast cancer cells through regulation of the PI3K/Akt/mTOR pathway nih.gov. It also induced apoptosis in fibrosarcoma cells, accompanied by an inactivation of the PI3K/Akt pathway nih.gov. Palmitic acid can also modulate this pathway, reducing the phosphorylation of Akt and PI3K and inhibiting the activation of the PI3K/AKT pathway nih.govresearchgate.net. However, a related compound, daucosterol (B1680990) palmitate, has been reported to protect neurons and inhibit neuronal apoptosis by activating the PI3K/AKT/mTOR pathway researchgate.netresearchgate.net. These findings suggest that the effects on the PI3K/Akt/mTOR pathway may vary depending on the specific compound (beta-sitosterol, palmitic acid, or their esterified forms) and the cell type involved.

The p53 pathway is a critical tumor suppressor pathway involved in cell cycle arrest, apoptosis, and DNA repair nih.govfrontiersin.org. Activation of p53 can lead to apoptosis nih.govnih.govnih.govresearchgate.netfrontiersin.org. Beta-sitosterol has been shown to induce apoptosis in various cancer cells, with p53 activation suggested as an important process in some cases nih.govnih.gov. Studies have revealed that beta-sitosterol can alter p53 expression nih.gov. Palmitic acid has also been demonstrated to trigger the activation of p53 and the expression of its downstream target genes, such as p21, promoting apoptosis in certain cancer cells nih.govresearchgate.net. The activation of p53 can lead to cell cycle block frontiersin.org. The interaction of sitosteryl palmitate with the p53 pathway may thus involve the combined or synergistic effects of its beta-sitosterol and palmitic acid moieties.

NF-κB Pathway Inhibition

The NF-κB signaling pathway is a critical regulator of inflammatory and immune responses. Studies indicate that sitosteryl palmitate may exert its effects, in part, through the inhibition of this pathway. While direct studies on sitosteryl palmitate's interaction with NF-κB are limited in the provided search results, related compounds and pathways offer insight. The PI3K/AKT signaling pathway is an upstream regulator of NF-κB activation, and inhibition of PI3K/AKT can subsequently reduce the release of inflammatory factors by inhibiting NF-κB. tmrjournals.com Activation of the PI3K/AKT/NF-κB pathway is observed after viral infection and is involved in the activation of inflammatory factors. tmrjournals.com NF-κB is activated by PI3K/AKT through phosphorylation of IκB kinase. tmrjournals.com Stigmasterol (B192456), another plant sterol, has been shown to inhibit the activation of the NF-κB pathway, reducing the secretion of inflammatory factors such as TNF-α, IL-6, and IL-1β. mdpi.com Sitosteryl ferulate, a related phytosteryl ferulate, significantly inhibited NF-κB activity in LPS-stimulated RAW 264.7 macrophages. researchgate.net This suggests that the sterol moiety or related structures found in sitosteryl palmitate might contribute to NF-κB modulation.

EGFR/AKT Signaling Pathway Inhibition

The EGFR/AKT signaling pathway is frequently dysregulated in various diseases, including cancer, playing a crucial role in cell growth, proliferation, and survival. Inhibition of this pathway is a target for therapeutic intervention. While direct evidence for sitosteryl palmitate's effect on EGFR is not explicitly detailed in the search results, its potential influence on the downstream AKT pathway is suggested by related research. The PI3K/Akt/mTOR signaling pathway is a critical cancer target due to its role in regulating key cellular processes. eurekaselect.com Inhibition of the PI3K/AKT pathway has been shown to suppress cell proliferation and induce apoptosis in various contexts. eurekaselect.commdpi.com Daucosterol palmitate, a related compound, has been shown to induce neuronal apoptosis inhibition via the PI3K/Akt/mTOR signaling pathway. eurekaselect.com Beta-sitosterol, the sterol component of sitosteryl palmitate, has been reported to modulate the estrogen receptor/PI3K pathway. researchgate.net Saw palmetto extract, containing fatty acids, has demonstrated inhibitory effects on the PI3K/Akt signaling pathway. caldic.com These findings suggest a potential for sitosteryl palmitate to influence the AKT signaling cascade, possibly through its sterol or palmitate moieties.

Modulation of STAT3 Signaling

STAT3 is a transcription factor involved in various cellular processes, including cell proliferation, survival, and immune responses. Modulation of STAT3 signaling has therapeutic implications. Palmitic acid, the fatty acid component of sitosteryl palmitate, has been reported to reduce the phosphorylation level of JAK/STAT3 and inhibit the JAK/STAT signaling pathway to suppress cell proliferation and metastasis in gastric cancer cells. nih.gov Palmitic acid inhibited the nuclear localization of p-STAT3, indicating its potential to inhibit the proliferation and metastasis of gastric cancer cells by suppressing the JAK2/STAT3 pathway. nih.gov STAT3 can directly bind to NF-κB and facilitate its nuclear translocation, suggesting an interplay between these pathways. nih.gov Lupeol, a pentacyclic triterpene, has shown to substantially inhibit the constitutive activation of STAT3 phosphorylation. frontiersin.org While direct studies on sitosteryl palmitate's effect on STAT3 are not provided, the influence of palmitic acid suggests a potential for sitosteryl palmitate to also modulate this pathway.

Involvement of ER Stress Pathways

Endoplasmic Reticulum (ER) stress occurs when there is an accumulation of unfolded or misfolded proteins in the ER, triggering the unfolded protein response (UPR). Chronic ER stress can lead to apoptosis. Palmitic acid has been associated with inducing ER stress and apoptosis in various cell types, including pancreatic beta cells, hepatocytes, and neurons. nih.gov Palmitic acid can activate the IRE1/XBP1 and ATF6 axis, leading to a partial ER stress response. nih.gov Exogenous palmitate treatment has been shown to evoke ER stress in human neuroblastoma cells and the mouse hippocampus, resulting in the activation of the three arms of ER stress signaling: IRE1α, PERK, and ATF6 pathways. researchgate.net Beta-sitosterol has been shown to attenuate high-fat diet-induced hepatic steatosis in rats by modulating lipid metabolism, inflammation, and the ER stress pathway. jst.go.jp Sitosteryl palmitate may therefore be involved in modulating ER stress, potentially influenced by both its sterol and palmitate components.

Oxidative Stress Regulation

Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in the pathogenesis of various diseases. Sitosteryl palmitate appears to play a role in regulating oxidative stress.

Antioxidant Potential and Free Radical Scavenging

Sitosteryl palmitate and related compounds have demonstrated antioxidant potential and free radical scavenging activities. Beta-sitosteryl-3β-glucopyranoside-6′-O-palmitate, a related compound, showed better DPPH radical scavenging potential compared to stigmasterol. nih.gov Sitosteryl palmitate was isolated from Albizia ferruginea and evaluated for its antioxidant activity using DPPH and FRAP methods. jacsdirectory.com At certain concentrations, sitosteryl palmitate showed notable DPPH radical trapping capacity. jacsdirectory.com Beta-sitosterol has been shown to act as a scavenger of reactive oxygen species, reducing oxygen free radicals and hydrogen peroxide levels and stimulating enzymatic antioxidants. researchgate.net Phytosterols such as stigmasterol and beta-sitosterol have been shown to chemically act as radical scavengers. researchgate.net Sitosteryl ferulates, including beta-sitosteryl ferulate, exhibited strong free radical scavenging and antioxidation of lipid membranes, comparable to alpha-tocopherol. researchgate.net

Reactive Oxygen Species (ROS) Generation and Modulation

The modulation of reactive oxygen species (ROS) generation is another aspect of sitosteryl palmitate's potential role in oxidative stress regulation. Palmitic acid has been shown to induce DNA oxidative damage and apoptosis by inducing ROS production. nih.gov Palmitic acid promotes apoptosis in human colon cancer cells through the induction of ROS synthesis. nih.gov However, other studies suggest a protective role. Beta-sitosterol reduces oxygen free radicals and hydrogen peroxide levels. researchgate.net Sitosteryl ferulates are responsible for antioxidant and anti-inflammatory activity via ROS scavenging and inhibition of ROS production. researchgate.net Cycloartenol (B190886), a sterol, also significantly inhibited the ROS level in NIH 3T3 fibroblast cells induced by H2O2. researchgate.net These findings suggest a complex interaction where sitosteryl palmitate, potentially through its components, can influence intracellular ROS levels.

Cellular Homeostasis and Membrane Dynamics

Cellular membranes, composed primarily of lipids and proteins, are fundamental to cell function, providing boundaries and creating specialized compartments. Maintaining the proper composition and properties of these membranes is crucial for cellular homeostasis and is achieved through dynamic regulatory processes. Membrane fluidity, a key characteristic, is influenced by factors such as lipid composition, including the types and saturation levels of fatty acids and the presence of sterols.

Role as a Membrane Stabilizer

Based on the available search results, detailed scientific information specifically describing the molecular mechanisms by which Sitosteryl palmitate, as an ester compound, acts directly as a membrane stabilizer was not found. Research often focuses on the roles of its components. For instance, beta-sitosterol, a phytosterol, is known to influence cell membrane stability and contribute to maintaining membrane structure. Sterols in general are considered membrane reinforcers and play a role in promoting the stability of the lipid bilayer.

Effects on Membrane Fluidity and Protein-Membrane Interactions

Detailed information specifically on how Sitosteryl palmitate, the ester, directly affects membrane fluidity and protein-membrane interactions was not extensively described in the provided search results. However, studies on its components offer insights into related biological activities.

Phytosterols like beta-sitosterol are known to modulate membrane fluidity. They can insert into the lipid bilayer, with the sterol ring interacting with the hydrophobic fatty acyl chains and the hydroxyl group interacting with the hydrophilic head groups of lipids. This interaction can lead to a more ordered membrane and restrict the movement of acyl chains, influencing fluidity. Compared to cholesterol, beta-sitosterol has been reported to reduce the fluidity of phospholipid bilayers to a lesser extent. Plant sterols have also been found to increase lateral packing density and bilayer thickness in model membranes.

Palmitate, the fatty acid component of Sitosteryl palmitate, is involved in protein palmitoylation, a post-translational modification where a palmitoyl (B13399708) group is attached to a protein. This modification can influence protein localization, including membrane association, modulate protein-protein interactions, and affect protein function. While this highlights the role of the palmitate moiety in protein-membrane interactions through covalent modification, it describes a different mechanism than the direct interaction of the Sitosteryl palmitate ester compound with the membrane or membrane proteins.

The interaction of sterols with phospholipids (B1166683) can lead to the formation of lipid rafts, specific membrane domains crucial for the signaling and activity of intrinsic membrane proteins. Sitosterol (B1666911), in particular, seems to play important roles in these regions, including the regulation of membrane adaptation.

Role in Disease Pathophysiology

Cancer Biology

Apoptosis Induction Mechanisms

There is no specific research available on the apoptosis induction mechanisms of sitosteryl palmitate in cancer cells.

Cell Cycle Arrest

Scientific literature lacks studies investigating the effect of sitosteryl palmitate on cell cycle progression in cancer.

Inhibition of Angiogenesis

There is no available research detailing the role of sitosteryl palmitate in the inhibition of angiogenesis in tumors.

Inhibition of Tumor Invasion and Metastasis

The specific effects of sitosteryl palmitate on tumor invasion and metastasis have not been documented in scientific studies.

Immune System Modulation in Cancer

Research on the immunomodulatory properties of sitosteryl palmitate in the context of cancer is not available.

Metabolic Reprogramming in Cancer

The influence of sitosteryl palmitate on the metabolic reprogramming of cancer cells is an area that has not yet been explored by researchers.

Combatting Drug Resistance

While direct studies on sitosteryl palmitate are limited, research into its principal component, β-sitosterol, reveals a potential role in overcoming multidrug resistance (MDR) in cancer therapy. MDR is a significant obstacle in chemotherapy, where cancer cells develop resistance to various anticancer drugs.

Research has demonstrated that β-sitosterol can help restore sensitivity to chemotherapeutic agents in drug-resistant cancer cells nih.gov. In a study on drug-resistant colorectal cancer cells, β-sitosterol was shown to recover sensitivity to the chemotherapy drug oxaliplatin by inhibiting the expression of breast cancer resistance protein (BCRP) nih.gov. The proposed mechanism involves β-sitosterol's ability to activate the tumor suppressor protein p53 by disrupting its interaction with MDM2, an inhibitor protein nih.gov. This activation of p53 leads to the silencing of the nuclear factor-κB (NF-κB) pathway, which is essential for the expression of the BCRP efflux pump nih.gov. By downregulating BCRP, β-sitosterol effectively reduces the cancer cell's ability to pump out the chemotherapeutic drug, thereby restoring its efficacy nih.gov.

Furthermore, a related compound, β-sitosterol-D-glucopyranoside, has been found to work synergistically with antibiotics such as ciprofloxacin against various pathogenic bacteria scielo.br. This suggests that phytosterols (B1254722) and their derivatives may have broader applications in combating resistance beyond cancer treatment.

Table 1: Research Findings on β-Sitosterol and Drug Resistance

| Compound Studied | Model System | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|---|

| β-Sitosterol | Drug-resistant colorectal cancer cells | Recovered sensitivity to oxaliplatin | Inhibited BCRP expression via the p53/NF-κB signaling axis | nih.gov |

Anti-Inflammatory Effects

Sitosteryl palmitate's anti-inflammatory properties can be inferred from the activities of its constituent molecules, β-sitosterol and palmitic acid esters. These components act on various inflammatory pathways to reduce the expression of pro-inflammatory mediators.

β-sitosterol has been shown to possess significant anti-inflammatory effects in multiple studies. In endotoxin-activated human monocytes and septic rat models, β-sitosterol treatment led to a dose-dependent inhibition and lower serum levels of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α) nih.gov. Studies on microglial cells also demonstrated that β-sitosterol treatment significantly reduces the lipopolysaccharide (LPS)-induced expression of inflammatory mediators such as IL-6, TNF-α, inducible nitric oxide (iNOS), and cyclooxygenase-2 (COX-2) nih.gov.

Similarly, esters of palmitic acid, such as methyl palmitate, have been shown to modulate cytokine release. In macrophage cell lines stimulated with LPS, methyl palmitate significantly decreased the release of TNF-α while simultaneously increasing the production of the anti-inflammatory cytokine IL-10 nih.gov. It also potently inhibits nitric oxide production medchemexpress.com.

Table 2: Effects of Sitosteryl Palmitate Components on Inflammatory Mediators

| Component | Mediator | Effect | Model System | Reference |

|---|---|---|---|---|

| β-Sitosterol | TNF-α, IL-6, IL-1β | ↓ Decrease | Septic Rats, Human Monocytes | nih.gov |

| β-Sitosterol | TNF-α, IL-6, iNOS, COX-2 | ↓ Decrease | LPS-Exposed Microglial Cells | nih.gov |

| Methyl Palmitate | TNF-α | ↓ Decrease | LPS-Stimulated Macrophages | nih.gov |

| Methyl Palmitate | IL-10 | ↑ Increase | LPS-Stimulated Macrophages | nih.gov |

The palmitate component of sitosteryl palmitate has a direct impact on the production of Macrophage Inflammatory Protein-1α (MIP-1α), also known as CCL3. MIP-1α is a chemokine that plays a crucial role in recruiting inflammatory cells like monocytes and macrophages to sites of inflammation nih.govmdpi.com.

Studies have shown that palmitate, a saturated fatty acid, can significantly induce the production and secretion of MIP-1α in human monocytic cells and macrophages mdpi.comcellphysiolbiochem.comnih.gov. This effect contributes to a pro-inflammatory state, as elevated levels of free fatty acids and MIP-1α are often observed in metabolic inflammation associated with conditions like obesity nih.gov. When cells are co-stimulated with palmitate and TNF-α, the secretion of MIP-1α is substantially amplified, indicating a synergistic effect that can fuel inflammatory processes mdpi.comnih.gov.

The mechanism for this induction involves the Toll-Like Receptor 4 (TLR4). Palmitate-induced MIP-1α expression is dependent on the TLR4/MyD88 signaling pathway, which subsequently activates downstream pathways including NF-κB and MAP Kinases cellphysiolbiochem.comnih.govkfas.org.kw. Inhibition of TLR4 with an antibody has been shown to significantly suppress the production of MIP-1α in response to palmitate nih.govkfas.org.kw.

Sitosteryl palmitate may interfere with the STAT3-NF-κB-IL-10 signaling axis through the distinct but complementary actions of its β-sitosterol and palmitate moieties. This axis is a critical regulatory network where the anti-inflammatory cytokine IL-10, via the STAT3 transcription factor, can suppress the pro-inflammatory NF-κB pathway.

β-sitosterol has been repeatedly shown to directly inhibit the NF-κB signaling pathway mdpi.commdpi.comelsevierpure.com. It can downregulate the expression and activation of key components in this cascade, such as IκB kinase subunit beta (IKKβ) and NF-κB itself, in adipocytes and macrophages mdpi.commaher.ac.in. By preventing the activation of NF-κB, β-sitosterol effectively reduces the transcription of numerous pro-inflammatory genes mdpi.comelsevierpure.com.

Concurrently, the palmitate portion, when esterified as methyl palmitate, has been found to significantly increase the production of the anti-inflammatory cytokine IL-10 nih.gov. IL-10 executes its anti-inflammatory functions primarily through the activation of STAT3 nih.govfrontiersin.org. The binding of IL-10 to its receptor activates the JAK-STAT3 pathway researchgate.net. Activated STAT3 then plays a crucial role in inhibiting LPS-induced inflammatory responses and is a key mediator in the suppression of pro-inflammatory cytokine synthesis nih.govnih.gov. A primary mechanism by which IL-10-activated STAT3 exerts this effect is by inhibiting the activity of the NF-κB transcription factor researchgate.net. Therefore, by potentially increasing IL-10 production (via the palmitate moiety) and directly inhibiting NF-κB (via the β-sitosterol moiety), sitosteryl palmitate could effectively modulate this signaling axis to promote an anti-inflammatory state.

Implications in Hyperlipidemia and Cholesterol Management

The β-sitosterol component of sitosteryl palmitate is well-established for its role in managing hyperlipidemia, primarily by inhibiting the absorption of cholesterol in the intestine webmd.com. This action leads to lower levels of total and low-density lipoprotein (LDL) cholesterol in the blood consensus.appnih.gov.

The principal mechanism involves the competition between β-sitosterol and cholesterol within the intestinal lumen nih.gov. For cholesterol to be absorbed, it must first be incorporated into mixed micelles, which are small aggregates of bile salts and lipids. Due to its structural similarity to cholesterol, β-sitosterol competes for limited space within these micelles nih.gov. When β-sitosterol is present, it displaces cholesterol from the micelles, thereby restricting the micellar solubility of cholesterol nih.gov. This displacement reduces the amount of cholesterol that is available to be taken up by the enterocytes lining the small intestine nih.gov.

Clinical studies have validated this effect. An intestinal perfusion study in human volunteers found that the infusion of sitosterol (B1666911) reduced cholesterol absorption by nearly 50% nih.gov. A randomized controlled trial involving patients with dyslipidemia demonstrated that supplementation with β-sitosterol over six weeks, in conjunction with a fat-modified diet, resulted in statistically significant reductions in serum total cholesterol, triglycerides, and LDL cholesterol jptcp.com.

Table 3: Effect of β-Sitosterol Supplementation on Lipid Profile in Dyslipidemia Patients

| Lipid Parameter | Pre-Intervention (mg/dl) | Post-Intervention (mg/dl) | P-value |

|---|---|---|---|

| Total Cholesterol | Not specified | 140.55 ± 35.17 | p ≤ 0.002 |

| Triglycerides | Not specified | 137.22 ± 36.86 | p ≤ 0.00001 |

| LDL Cholesterol | Not specified | 107.22 ± 23.74 | p ≤ 0.00002 |

| HDL Cholesterol | Not specified | 41.72 ± 7.39 | p ≤ 0.0001 |

(Adapted from a 6-week study on patients with dyslipidemia) jptcp.com

Compound Index

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| Sitosteryl palmitate |

| β-Sitosterol |

| Palmitic acid |

| Oxaliplatin |

| β-Sitosterol-D-glucopyranoside |

| Ciprofloxacin |

| Interleukin-6 (IL-6) |

| Interleukin-1β (IL-1β) |

| Tumor Necrosis Factor-α (TNF-α) |

| Inducible nitric oxide (iNOS) |

| Cyclooxygenase-2 (COX-2) |

| Methyl palmitate |

| Interleukin-10 (IL-10) |

| Macrophage Inflammatory Protein-1α (MIP-1α / CCL3) |

| Cholesterol |

Differential Effects on LDL and HDL Cholesterol

Sitosteryl palmitate, through its core component β-sitosterol, plays a notable role in managing blood cholesterol levels. The primary mechanism involves the inhibition of cholesterol absorption in the intestine. Plant sterols like β-sitosterol compete with cholesterol for incorporation into micelles, which are essential for absorption nih.gov. This competition leads to a reduction in the amount of cholesterol absorbed into the bloodstream, subsequently lowering plasma levels of Low-Density Lipoprotein (LDL) cholesterol, often referred to as "bad cholesterol" nih.govjptcp.com. Clinical studies have consistently confirmed the efficacy of sitosterol in reducing LDL cholesterol concentrations nih.gov. The discovery of adenosine binding cassette transporters, ABCG5/8, has further clarified this process; these transporters, present in enterocytes and hepatocytes, preferentially pump plant sterols like sitosterol back into the intestinal lumen, which contributes significantly to the lowering of plasma cholesterol nih.gov.

| Component | Effect on LDL Cholesterol | Effect on HDL Cholesterol | Key Mechanism |

|---|---|---|---|

| β-Sitosterol | Decrease nih.govjptcp.com | Decrease (in some populations) consensus.app | Inhibits intestinal cholesterol absorption; preferentially secreted by ABCG5/8 transporters nih.gov. |

| Palmitic Acid | Reduced levels observed in some dietary studies nih.gov | Increase nih.gov | May increase LDL receptor activity nih.gov. |

Anti-Diabetic Activities

The anti-diabetic potential of sitosteryl palmitate is primarily attributed to the β-sitosterol moiety. Research has demonstrated that β-sitosterol possesses significant anti-diabetic and anti-hyperglycemic properties science.govnih.gov. In studies involving diabetic rat models, β-sitosterol treatment led to the normalization of blood glucose, serum insulin, and lipid profiles nih.gov. One of the proposed mechanisms for its anti-hyperglycemic effect is the blocking of glucose entry from the intestine science.gov.

Further investigations into the molecular mechanisms suggest that β-sitosterol improves glycemic control by activating key proteins involved in insulin signaling, such as the insulin receptor (IR) and glucose transporter 4 (GLUT4) in adipose tissue nih.gov. Additionally, in-silico studies have identified β-sitosterol as a potential agonist for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) nih.gov. PPARγ is a crucial regulator of glucose metabolism and the target for thiazolidinedione drugs used in treating Type 2 diabetes. By modulating PPARγ activity, β-sitosterol may help to attenuate the metabolic dysregulation characteristic of this condition nih.gov.

Hepatoprotective Effects

β-sitosterol has demonstrated notable protective effects on the liver. In animal models of carbon tetrachloride (CCl4)-induced hepatotoxicity, pretreatment with β-sitosterol significantly protected against liver injury mdpi.com. This protection was evidenced by a significant reduction in the elevated plasma levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) mdpi.comnih.gov.

The underlying mechanism for this hepatoprotection appears to be linked to its antioxidant properties and its ability to enhance the mitochondrial glutathione redox status mdpi.com. β-sitosterol may up-regulate mitochondrial glutathione redox cycling, which is critical for detoxifying reactive oxygen species and protecting cells from oxidative stress-induced injury mdpi.com. Studies using β-sitosterol formulated into lipid-polymer hybrid nanoparticles have also shown the ability to restore liver enzymes and lipid peroxidation markers to normal levels while maintaining the normal histological structure of liver tissue nih.gov.

| Study Model | Key Findings | Proposed Mechanism |

|---|---|---|

| CCl4-induced hepatotoxicity in rats | Suppressed the elevation in plasma ALT and AST mdpi.com. | Enhancement of mitochondrial glutathione redox cycling mdpi.com. |

| CCl4-induced hepatotoxicity in rats (BSS-LPHNPs) | Restored liver enzymes (ALT, AST), total bilirubin, and albumin to normal levels nih.gov. | Maintenance of normal histological structure; decrease in cleaved caspase-3 expression nih.gov. |

Neuroprotective and Analgesic Effects

Emerging research highlights the neuroprotective and analgesic potential of the components of sitosteryl palmitate. β-sitosterol has been shown to offer neuroprotection in models of lipopolysaccharide (LPS)-induced neurodegeneration texilajournal.com. The compound appears to mitigate neuroinflammation by modulating key signaling pathways. Specifically, it downregulates the pro-inflammatory NFκB pathway while upregulating the antioxidant NRF-2/KEAP-1 pathway texilajournal.com. This dual action helps to normalize levels of neurotransmitters and antioxidant enzymes, thereby protecting neuronal cells texilajournal.com.

In addition to neuroprotection, β-sitosterol exhibits central antinociceptive, or pain-relieving, effects. Studies using tail-flick and hot-plate tests in mice have confirmed a dose-dependent analgesic effect dergipark.org.tr. The mechanism of this action is believed to involve the modulation of central cholinergic and opioidergic systems dergipark.org.tr. Furthermore, palmitoylethanolamide, a lipid messenger derived from palmitic acid, has been extensively studied for its own anti-inflammatory and neuroprotective properties, which are mediated in part through the activation of PPARα nih.govnih.gov.

Immunomodulatory Activities

β-sitosterol is recognized for its ability to modulate the immune system. It has been shown to exhibit immune-modulating activity in various in-vitro and in-vivo experiments nih.gov. For instance, in pigs, β-sitosterol increased the number of viable peripheral blood mononuclear cells (PBMCs) and activated dendritic cells nih.gov. This suggests it can enhance certain aspects of the immune response.

The immunomodulatory action of β-sitosterol appears to involve the regulation of T-helper (Th) lymphocytes. It may help to normalize the function of Th1 and Th2 cells, leading to improved T-lymphocyte and natural killer (NK) cell activity scientificarchives.com. This re-establishment of immune balance can be beneficial in conditions related to chronic immune-mediated abnormalities scientificarchives.com. Furthermore, daucosterol (B1680990), a glycoside of β-sitosterol, has been found to induce a protective Th1 immune response against disseminated candidiasis in mice, further underscoring the compound's capacity to direct immune responses nih.gov.

Advanced Research Methodologies and Techniques

In vitro Cell Culture Models

In vitro models provide a controlled environment to study specific cellular mechanisms without the complexities of a whole organism.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established model for studying the absorption of substances across the intestinal epithelium. When cultured, these cells differentiate to form a monolayer that mimics the intestinal barrier.

Studies on synthesized phytosterol esters, including a phytosterol stearate (B1226849) (PS) structurally similar to sitosteryl palmitate, have utilized the Caco-2 cell model to investigate bioavailability. scielo.br Research demonstrated that the absorption of various phytosterol esters in Caco-2 cells increased over time, eventually reaching a plateau. scielo.br The absorption levels were found to be dependent on the fatty acid component, with phytosterol linoleate (B1235992) (PL) and oleate (B1233923) (PO) showing the highest absorption, followed by the acetate (B1210297) ester (PA) and the stearate ester (PS). scielo.brscielo.br This difference is potentially due to their varying fat solubilities, which affects their ability to enter cell membranes. scielo.br

Transport mechanism studies using the Caco-2 cell monolayer indicated that the movement of phytosterol esters is primarily via passive transport. scielo.br However, the transport from the basolateral (BL) to the apical (AP) side was higher than from the AP to the BL side, suggesting a possible active transport mechanism may also be involved. scielo.br

| Phytosterol Ester | Absorption at Plateau (µg/g) | Time to Reach Plateau (hours) |

|---|---|---|

| Phytosterol Linoleate (PL) | 78.89 ± 2.82 | 4 |

| Phytosterol Oleate (PO) | 75.93 ± 2.64 | 4 |

| Phytosterol Acetate (PA) | 25.84 ± 0.86 | 6 |

| Phytosterol Stearate (PS) | 14.84 ± 0.56 | 6 |

While direct research on sitosteryl palmitate in cancer cell lines is limited, extensive studies have been conducted on its precursor, β-sitosterol. These studies have shown that β-sitosterol exhibits growth inhibitory and cytotoxic effects across a range of cancer cell lines. nih.gov It has been reported to interfere with multiple cell signaling pathways involved in proliferation, cell cycle arrest, and apoptosis. researchgate.net

Specific cell lines where β-sitosterol has demonstrated effects include:

Breast Cancer: In MCF-7 (estrogen receptor-positive) and MDA-MB-231 (hormone-insensitive) human breast cancer cells, β-sitosterol has been shown to promote apoptosis. researchgate.netdntb.gov.ua It can induce G1 arrest and cause depolarization of the mitochondrial membrane potential in MDA-MB-231 cells. dntb.gov.ua

Liver Cancer: Studies on the HepG2 liver cancer cell line have reported toxic properties for β-sitosterol. dovepress.com

Colon Cancer: β-sitosterol has been shown to induce anoikis (a form of programmed cell death) by inhibiting the EGFR/AKT signaling pathway in colorectal cancer cells. nih.gov

Lung Cancer: In human lung adenocarcinoma A549 cells, β-sitosterol triggered cell cycle arrest in the G2/M phase and apoptotic death. nih.gov

The palmitate component has also been studied. Inhibition of de novo palmitate synthesis has been shown to induce apoptosis in various tumor cells. sagimet.com Conversely, other studies suggest palmitate may promote the invasiveness of certain cancer cells. researchgate.net

Monocytic cell lines, such as THP-1 and U937, are widely used to study inflammatory responses. Research has focused on the effects of palmitate, the fatty acid component of sitosteryl palmitate. Studies show that palmitate can induce a significant inflammatory response in these cells. nih.gov

In the human monocytic THP-1 cell line, palmitate has been shown to induce the expression of macrophage inflammatory protein 1α (MIP-1α)/CCL3, a chemokine associated with adipose tissue inflammation. nih.gov This induction is mediated through the Toll-like receptor 4 (TLR4) signaling pathway, involving the adaptor protein MyD88 and the activation of MAPK, NF-κB/AP-1, and PI3K signaling. nih.gov Similarly, palmitate induces the expression of Matrix Metalloproteinase-9 (MMP-9), another factor involved in metabolic inflammation, through the same TLR4-MyD88 dependent mechanism. nih.govsemanticscholar.org

In vivo Animal Models

In vivo models are indispensable for understanding the complex interactions and metabolic fate of compounds within a living organism.

The zebrafish (Danio rerio) has emerged as a powerful model for studying lipid metabolism due to its genetic tractability and optical transparency in the larval stage. Research using zebrafish has primarily investigated the effects of β-sitosterol. In a high-fat diet (HFD)-induced non-alcoholic fatty liver disease (NAFLD) model, β-sitosterol significantly reduced the accumulation of triglycerides and cholesterol. nih.govnih.govresearchgate.net Lipidomic analysis revealed that β-sitosterol affects lipid metabolism by regulating pathways related to steroid and steroid hormone biosynthesis. nih.govresearchgate.net

Rodent models, particularly mice and rats, are foundational to preclinical research in both oncology and metabolism.

In metabolic studies, Wistar rats have been used to assess the in vivo bioavailability of phytosterol esters. scielo.br In one study, the content of a phytosterol stearate (PS) in rat blood reached a peak of 21.82 µg/mL at 3 hours post-administration. scielo.br In the liver, the highest concentration was 43.65 µg/g, also at the 3-hour mark. scielo.br Mouse models fed a high-fat western-style diet have also been used to study the effects of phytosterols (B1254722) on NAFLD. nih.gov In these models, β-sitosterol was shown to ameliorate fatty liver and metabolic abnormalities, including elevated hepatic lipids and cholesterol. nih.gov

For cancer research, rodent models have been used to evaluate the anti-tumor effects of β-sitosterol. nih.gov In a HepG2 tumor-bearing mouse model, β-sitosterol treatment suppressed the growth of solid tumors and enhanced immunity. nih.gov Conversely, studies on dietary palmitate in a mouse model of prostate cancer suggested that high palmitic acid intake could promote tumor progression. researchgate.net

| Tissue | Peak Concentration | Time to Peak (hours) |

|---|---|---|

| Blood | 21.82 µg/mL | 3 |

| Liver | 43.65 µg/g | 3 |

Advanced Analytical Chemistry Techniques

Advanced analytical chemistry techniques are essential for the accurate identification and quantification of sitosteryl palmitate in various matrices. These methods provide the sensitivity and specificity required to distinguish sitosteryl palmitate from other structurally similar lipids.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a large, non-volatile molecule like sitosteryl palmitate, direct analysis is challenging. Therefore, GC/MS is typically employed to analyze its constituent components—β-sitosterol and palmitic acid—following a chemical derivatization process, usually saponification, which cleaves the ester bond.

The sample containing the steryl ester is first hydrolyzed to release the free sterol (β-sitosterol) and the fatty acid (palmitic acid). The fatty acid is often converted to its more volatile methyl ester (methyl palmitate). The β-sitosterol is typically derivatized to form a trimethylsilyl (B98337) (TMS) ether to increase its volatility and thermal stability. These derivatives are then separated by the gas chromatograph and detected by the mass spectrometer.

The mass spectrometer fragments the molecules into characteristic ions, creating a unique mass spectrum that acts as a "fingerprint" for identification. By comparing the retention times and mass spectra of the derivatized components from the sample to those of known standards, the presence of β-sitosterol and palmitic acid can be confirmed, thus inferring the original presence of sitosteryl palmitate. ekb.egresearchgate.net Qualitative analysis is performed by matching the fragmentation pattern with spectral libraries, while quantitative analysis involves comparing the peak area to that of a standard of known concentration. oup.comoup.com

Table 1: Example GC/MS Parameters for the Analysis of β-Sitosterol (a component of Sitosteryl Palmitate)

| Parameter | Condition | Source |

|---|---|---|

| Column | HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm) | oup.comoup.com |

| Carrier Gas | Helium | oup.com |

| Flow Rate | 0.7 mL/min | oup.com |

| Injection Temperature | 250 °C | oup.com |

| Oven Program | Initial 100 °C (2 min hold), ramp to 290 °C at 15 °C/min (10 min hold) | oup.com |

| MS Source Temp. | 230 °C | oup.com |

| Ionization Energy | 70 eV (Electron Impact) | oup.com |

| Selected Ions (m/z) | 231.2, 329.3 for β-sitosterol | oup.com |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a preferred method for the analysis of intact steryl esters like sitosteryl palmitate. nih.gov This technique overcomes the volatility limitations of GC/MS, allowing for the direct measurement of the molecule without the need for derivatization. usask.ca

In this method, the sample extract is injected into an HPLC system, typically utilizing a reversed-phase column (e.g., C8 or C18). A mobile phase gradient is used to separate sitosteryl palmitate from other lipids in the matrix based on its hydrophobicity.

Following chromatographic separation, the analyte enters the mass spectrometer. An ionization source, such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), generates ions from the intact molecule. usask.caacs.org In the tandem mass spectrometer, a specific precursor ion corresponding to sitosteryl palmitate is selected and then fragmented to produce characteristic product ions. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for precise quantification even in complex biological samples. nih.govwisdomlib.org

Table 2: Advantages of HPLC-MS/MS for Sitosteryl Palmitate Analysis

| Feature | Benefit for Sitosteryl Palmitate Analysis | Source |

|---|---|---|

| No Derivatization | Simplifies sample preparation and avoids potential degradation of the analyte. | nih.gov |

| High Specificity | Tandem MS (MS/MS) minimizes interference from other matrix components, ensuring accurate identification. | usask.cawisdomlib.org |

| High Sensitivity | Allows for the detection and quantification of low concentrations of the analyte. | usask.cawisdomlib.org |

| Direct Analysis | Measures the intact ester molecule, providing direct evidence of its presence. | acs.org |

Lipidomics and Metabolomics Profiling

Lipidomics and metabolomics are comprehensive "omics" approaches that aim to identify and quantify the complete set of lipids (lipidome) or small-molecule metabolites (metabolome) within a biological system. nih.govresearchgate.net In this context, sitosteryl palmitate is analyzed not as an isolated compound, but as one component of a complex lipid profile. These techniques are powerful for understanding the broader metabolic impact and associations of sitosteryl palmitate in health and disease. nih.gov

The typical workflow involves extraction of the total lipid fraction from a sample, followed by analysis using high-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS). mdpi.com The resulting data provides a detailed snapshot of numerous lipid species simultaneously. This allows researchers to investigate how the levels of sitosteryl palmitate correlate with changes in other lipids, such as free fatty acids, triglycerides, sphingolipids, and other sterol esters. nih.govmetabolomicscentre.nl This systems-level view can reveal alterations in metabolic pathways and provide insights into the compound's biological role. metabolomicscentre.nl

Spectrophotometric Methods

Spectrophotometric methods offer a simpler and more accessible approach for quantification but generally lack the specificity of chromatographic techniques. Direct spectrophotometric quantification of sitosteryl palmitate is not feasible due to its lack of a strong, unique chromophore.

However, spectrophotometry can be used to quantify its components, β-sitosterol and palmitic acid, after their separation or as part of a total sterol or fatty acid assay. For example, a UV-spectrophotometric method has been developed for the simultaneous estimation of β-sitosterol and palmitic acid in a methanolic extract. rjpbcs.com This method relies on the principle that each compound has a maximum absorbance at a specific wavelength. By measuring the absorbance of the sample at these wavelengths, and solving simultaneous equations based on the absorptivity of the pure compounds, their respective concentrations can be determined. rjpbcs.com It is crucial to note that this method is indirect and highly susceptible to interference from other compounds in the sample that absorb at similar wavelengths.

Molecular Biology Techniques

While analytical techniques identify and quantify the compound itself, molecular biology techniques are employed to investigate the biological effects of sitosteryl palmitate at the cellular and molecular level.

Western Blotting for Protein Expression Analysis

Western Blotting is a widely used molecular biology technique to detect and quantify the expression levels of specific proteins within a cell or tissue sample. nih.govspringernature.com This method does not detect sitosteryl palmitate directly; instead, it is used to study the cellular response to the compound by measuring changes in protein abundance. nih.gov

The process involves separating proteins from a sample by size using gel electrophoresis. nih.gov These separated proteins are then transferred to a solid membrane. The membrane is subsequently incubated with a primary antibody that specifically binds to the target protein of interest. A secondary antibody, which is linked to a detection enzyme or fluorophore, then binds to the primary antibody. The resulting signal can be visualized and quantified, providing a measure of the target protein's expression level. nih.govspringernature.com

In research involving sitosteryl palmitate, Western Blotting could be used to explore its effects on various biological pathways. For instance, researchers might treat cells with sitosteryl palmitate and then use Western Blotting to assess changes in the expression of key proteins involved in:

Lipid Metabolism: Analyzing enzymes and transcription factors that regulate cholesterol and fatty acid synthesis or transport.

Inflammatory Pathways: Measuring levels of pro- or anti-inflammatory proteins.

Cell Signaling: Investigating the activation or inhibition of signaling proteins in response to the compound.

For example, studies on the related compound β-sitosterol have used Western Blot analysis to investigate its effect on the expression of proteins in the TGF-β/Smad signaling pathway. researchgate.net A similar approach could be applied to understand the molecular mechanisms of action of sitosteryl palmitate.

Real-Time RT-PCR for Gene Expression Analysis

Quantitative Real-Time Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is a crucial technique for quantifying messenger RNA (mRNA) levels, thereby providing a measure of gene expression. gene-quantification.comnih.govnih.gov While direct studies isolating sitosteryl palmitate and analyzing its effect on a broad range of gene targets via qRT-PCR are not extensively detailed in current literature, its presence in bioactive extracts that have been subjected to such analysis is noteworthy.

For instance, sitosteryl palmitate is a known constituent of extracts from Piper betle (betelvine). Research on these extracts has sometimes involved the analysis of stress and inflammation-related gene expression, such as Nuclear Factor-kappa B (NF-κB). However, these studies typically assess the activity of a complex mixture of compounds, and the specific contribution of sitosteryl palmitate to the observed changes in gene expression has not been isolated. The precise impact of pure sitosteryl palmitate on the transcription of specific genes remains an area requiring further focused investigation.

Immunofluorescence and Flow Cytometry

Immunofluorescence and flow cytometry are powerful techniques used to study protein expression, localization, and cellular states such as apoptosis and cell cycle progression. nih.govnewdrug.cn

Immunofluorescence: This technique uses fluorescently labeled antibodies to visualize the location of specific proteins within a cell.

Flow Cytometry: This method allows for the rapid analysis of thousands of cells as they pass through a laser beam. It can quantify apoptosis, cell viability, and cell cycle stages when used with specific fluorescent probes. nih.govresearchgate.net

Sitosteryl palmitate has been identified as a component in plant extracts that have been evaluated using these methods. For example, studies on the effects of certain herbal extracts on cell apoptosis have utilized flow cytometry to quantify the percentage of apoptotic cells following treatment. nih.gov While sitosteryl palmitate is present in these extracts, the research often focuses on other more abundant or seemingly more active components. Consequently, the direct effects of isolated sitosteryl palmitate on cellular protein distribution as visualized by immunofluorescence or on cell cycle and apoptosis as measured by flow cytometry are not yet clearly defined. Research on β-sitosterol, the precursor to sitosteryl palmitate, has employed these techniques, showing effects on cell cycle arrest and apoptosis in cancer cell lines. researchgate.net

Reporter Gene Assays (e.g., NF-κB/AP-1 activity)

Reporter gene assays are a standard method for studying the activity of signaling pathways and transcription factors. researchgate.netnih.govibiantech.com In these assays, a reporter gene (e.g., luciferase) is placed under the control of a promoter that is regulated by a specific transcription factor, such as NF-κB or Activator Protein-1 (AP-1). An increase or decrease in reporter protein expression reflects a change in the transcription factor's activity. caymanchem.cominvivogen.com

The NF-κB and AP-1 pathways are critical in regulating the cellular response to stress, inflammation, and immune challenges. Plant extracts containing a variety of phytochemicals, including sitosteryl palmitate, have been investigated for their potential to modulate these pathways. However, specific studies that utilize reporter gene assays to exclusively measure the effect of isolated sitosteryl palmitate on NF-κB or AP-1 activity are not prominent in the scientific literature. Research has more commonly focused on its precursor, β-sitosterol, which has been shown to influence NF-κB signaling. researchgate.net The direct impact of the esterified form, sitosteryl palmitate, on these key transcriptional reporters is an area that warrants dedicated research.

Future Directions and Therapeutic Potential

Overcoming Bioavailability Challenges

A primary obstacle to the therapeutic application of sitosteryl palmitate and its parent compound, β-sitosterol, is their low oral bioavailability. researchgate.netresearchgate.net This is largely due to poor water solubility, which limits absorption in the gastrointestinal tract. impactfactor.org The absolute oral bioavailability of β-sitosterol has been reported to be extremely low, at just 0.41%. researchgate.net To unlock the full therapeutic potential of these compounds, researchers are exploring various strategies to enhance their solubility and absorption. impactfactor.org

Key approaches include:

Structural Modifications: Techniques such as creating salt forms of ionizable compounds can significantly improve aqueous solubility. nih.gov

Advanced Formulation Strategies: The use of solid dispersions, where the compound is dispersed in a carrier matrix, can enhance dissolution rates. impactfactor.org

Complexation: Encapsulating the molecule within cyclodextrins, which have a hydrophilic exterior and a hydrophobic interior, can improve its solubility in aqueous environments. impactfactor.org

Lipid-Based Formulations: Incorporating sitosteryl palmitate into lipid-based excipients or surfactant systems can improve its solubility and facilitate absorption through the lymphatic pathway. impactfactor.org

These strategies aim to improve the pharmacokinetic profile of the compound, ensuring that a greater proportion of the administered dose reaches systemic circulation to exert its therapeutic effects.

Development of Novel Drug Delivery Systems

Building on strategies to enhance bioavailability, the development of sophisticated drug delivery systems is a critical area of future research. These systems are designed not only to improve solubility but also to provide controlled release, protect the compound from degradation, and target specific tissues. For β-sitosterol and by extension, sitosteryl palmitate, several nanotechnology-based platforms have shown promise. researchgate.netnih.gov

| Delivery System | Description | Potential Advantages |

| Nanovesicles | Self-assembled vesicles made from plant-based, biodegradable components like β-sitosterol and alkyl polyglucosides. conicet.gov.ar | Biocompatible; can be tailored for size and surface charge; suitable for topical delivery. conicet.gov.ar |

| Polymer Nanoparticles | Biocompatible nanoparticles, such as those made from alginate and chitosan, used to encapsulate the compound. nih.gov | Can improve oral bioavailability and provide sustained release, particularly in acidic tumor microenvironments. nih.gov |

| Solid Lipid Nanoparticles (SLNs) | Nanoparticles made from solid lipids that can encapsulate hydrophobic drugs like β-sitosterol. nih.gov | Enhance solubility, offer sustained drug release, and demonstrate long-term storage stability. nih.gov |

| Ethosomes | Non-invasive, lipid-based nanocarriers that are particularly effective for transdermal delivery. researchgate.net | Enhanced penetration through the skin barrier for targeted local or systemic effects. researchgate.net |

| Lipid-Based Nanocarriers | A broad category including liposomes and other lipid systems that can protect drugs from efflux transporters in the gut, which pump compounds back into the intestinal lumen. nih.gov | Can bypass efflux mechanisms and improve absorption. nih.gov |

These novel systems hold the potential to transform sitosteryl palmitate from a compound with limited bioavailability into a viable therapeutic agent for a range of applications.

Combination Therapies and Synergistic Effects

The future of sitosteryl palmitate may also lie in its use as part of combination therapies, where it can work synergistically with other drugs to enhance therapeutic outcomes. Research has shown that β-sitosterol can potentiate the effects of conventional medications, potentially allowing for lower doses and reduced side effects. nih.gov

Notable examples of synergistic interactions include: